

An In-depth Technical Guide to Terbutryn-d5: Structure, Properties, and Analytical Applications

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Compound of Interest		
Compound Name:	Terbutryn-d5	
Cat. No.:	B1409488	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the deuterated stable isotope, **Terbutryn-d5**, including its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods. Detailed experimental protocols and workflow visualizations are provided to support its use in research and analytical laboratories.

Chemical Structure and Properties

Terbutryn-d5 is the deuterium-labeled form of Terbutryn, a selective herbicide from the triazine class.[1][2] The five deuterium atoms are located on the ethyl group, which provides a stable isotopic label for use in mass spectrometry-based analytical techniques.[3]

The parent compound, Terbutryn, acts by inhibiting photosynthesis in susceptible plants.[4][5] **Terbutryn-d5** is primarily used as an internal standard for the accurate quantification of Terbutryn in various matrices, such as environmental and biological samples.[1] Its physical and chemical properties are nearly identical to those of the unlabeled Terbutryn, ensuring similar behavior during sample preparation and chromatographic analysis.

Data Presentation: Physicochemical Properties



The following table summarizes the key quantitative data for **Terbutryn-d5** and its unlabeled analog, Terbutryn.

Property	Terbutryn-d5	Terbutryn (Unlabeled Parent Compound)
Chemical Name	N'-tert-Butyl-6-methylsulfanyl- N-(1,1,2,2,2- pentadeuterioethyl)-1,3,5- triazine-2,4-diamine[3]	2-(tert-butylamino)-4- (ethylamino)-6-(methylthio)-s- triazine[6]
CAS Number	1219804-47-3[3]	886-50-0[7]
Molecular Formula	C10H14D5N5S[8]	C10H19N5S[7]
Molecular Weight	246.39 g/mol	241.36 g/mol [9]
Appearance	-	White or colorless crystalline powder[6]
Melting Point	-	104-105 °C[6]
Water Solubility	-	25 mg/L (at 20 °C)[6]
Vapor Pressure	-	0.225 mPa (at 25 °C)[6]
SMILES	[2H]C([2H])(C([2H])([2H]) [2H])NC1=NC(SC)=NC(NC(C) (C)C)=N1	CCNC1=NC(=NC(=N1)SC)NC (C)(C)C[9]
InChI Key	IROINLKCQGIITA- YRYIGFSMSA-N	IROINLKCQGIITA- UHFFFAOYSA-N[7]

Core Applications

Due to its isotopic labeling, the primary and most critical application of **Terbutryn-d5** is as an internal standard for quantitative analysis.[1] It is indispensable for methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]



Using a stable isotope-labeled internal standard like **Terbutryn-d5** corrects for the loss of the analyte during sample preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification. This is crucial for:

- Environmental Monitoring: Detecting and quantifying Terbutryn residues in water, soil, and sediment.[11][12]
- Food Safety: Analyzing agricultural products for herbicide residues.[10]
- Toxicology and Metabolism Studies: Tracking the fate of Terbutryn in biological systems.

Experimental Protocols

The following is a representative protocol for the quantification of Terbutryn in water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with **Terbutryn-d5** as an internal standard. This protocol is adapted from established methods for triazine herbicides.[10][13]

Materials and Reagents

- Standards: Terbutryn and Terbutryn-d5 analytical standards (PESTANAL® or equivalent).
 [14]
- Solvents: HPLC-grade acetonitrile, methanol, and water.
- Reagents: Formic acid, ammonium acetate.
- Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., C18), HPLC system coupled to a triple quadrupole mass spectrometer.

Methodology

Step 1: Preparation of Standards and Internal Standard Spiking Solution

- Prepare a stock solution of Terbutryn (1 mg/mL) in methanol.
- Prepare a stock solution of Terbutryn-d5 (1 mg/mL) in methanol.



- From the stock solutions, prepare a series of calibration standards in a suitable solvent (e.g., methanol/water) ranging from 0.1 to 100 ng/mL.
- Prepare an internal standard (IS) working solution of **Terbutryn-d5** at a fixed concentration (e.g., 50 ng/mL).

Step 2: Sample Preparation (Solid-Phase Extraction - SPE)

- Collect a 100 mL water sample.
- Spike the sample with a known volume of the **Terbutryn-d5** IS working solution.
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of water to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte and internal standard with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

Step 3: HPLC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.



Flow Rate: 0.3 mL/min.

Injection Volume: 10 μL.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

- Terbutryn: Precursor ion (Q1) m/z 242.1 → Product ions (Q3) m/z 186.1 (quantifier), m/z 158.1 (qualifier). (Note: These values are based on the protonated molecule [M+H]⁺ and may vary slightly based on instrumentation).
- **Terbutryn-d5**: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 191.1 (quantifier).
- Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy according to the specific instrument manufacturer's guidelines.

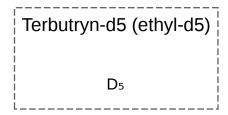
Step 4: Data Analysis

- Integrate the peak areas for the quantifier MRM transitions of both Terbutryn and Terbutrynd5.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Terbutryn in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations Chemical Structures

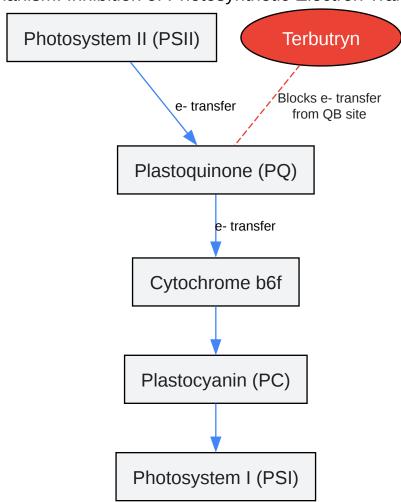


Chemical Structures of Terbutryn and Terbutryn-d5



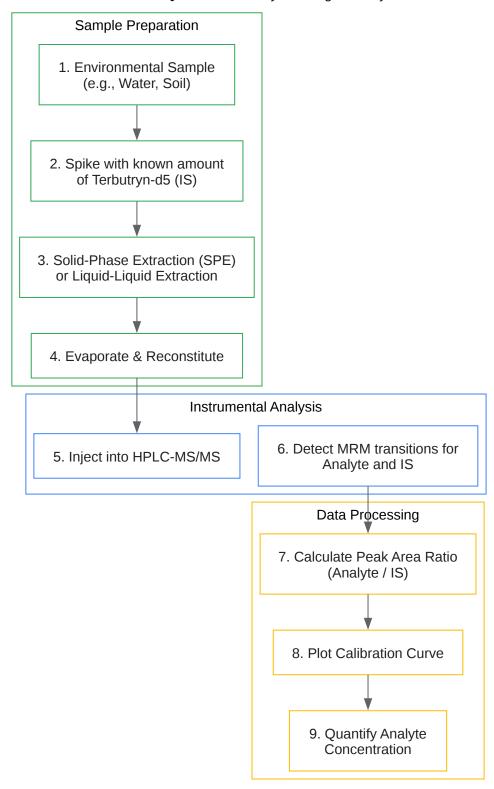


Mechanism: Inhibition of Photosynthetic Electron Transport





Workflow for Quantitative Analysis using Terbutryn-d5



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